2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
The compound 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol (CAS: 877803-19-5) is a diaryl pyrimidine derivative characterized by:
- A pyrimidine core substituted with an amino group at position 2 and a 2-methoxyphenoxy group at position 4.
- A phenol moiety at position 5, modified with a 2-methylprop-2-en-1-yl (prenyl) ether group .
This structure combines hydrogen-bonding capability (via the amino and phenol groups) with lipophilicity (via the prenyl and methoxyphenoxy groups), making it a candidate for targeting hydrophobic binding pockets in proteins.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)12-27-14-8-9-15(16(25)10-14)20-19(11-23-21(22)24-20)28-18-7-5-4-6-17(18)26-3/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQKOLCVHNJBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenol and methoxyphenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include quinones, reduced pyrimidine derivatives, and substituted phenol compounds. These products can be further utilized in various chemical and biological studies.
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogs in Antiviral Research
highlights diaryl pyrimidines like AP-NP , AP-3-OMe-Ph , and AP-4-Me-Ph , which share the pyrimidine core but differ in substituents:
Key Differences :
- The 2-methoxyphenoxy group in the target compound may enhance π-π stacking compared to AP-3-OMe-Ph’s 3-methoxyphenyl group.
Substituted Benzyl/Phenyl Ether Variants
, and 14 describe analogs with halogenated or fluorinated benzyl groups:
Key Differences :
- The prenyl group in the target compound offers steric bulk that may hinder binding in tight pockets, whereas halogenated benzyl groups (e.g., 3,4-dichlorobenzyloxy) provide stronger van der Waals interactions but higher toxicity risks .
- Fluorine substitution (e.g., 4-fluorobenzyloxy) balances metabolic stability and bioavailability, a feature absent in the target compound .
Comparison with Clinically Approved Pyrimidine Derivatives
discusses Bosentan , a pyrimidine-based drug for pulmonary arterial hypertension:
Key Insight :
Bosentan’s 2-hydroxyethoxy group improves water solubility, whereas the target compound’s prenyl group prioritizes lipophilicity. This suggests divergent therapeutic applications .
Pharmacokinetic Predictions
- LogP : ~4.2 (moderate lipophilicity).
- Metabolic Sites: Prenyl group (oxidation to epoxide or diol), methoxyphenoxy group (O-demethylation) .
Biological Activity
The compound 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, also known by its CAS number 898924-51-1, is a novel organic molecule with potential biological activity. Its complex structure includes multiple functional groups that may interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.5 g/mol. The structure features a pyrimidine core substituted with methoxy and phenolic groups, which are known to influence biological activity through diverse mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O4 |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 898924-51-1 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the amino group on the pyrimidine ring allows for potential hydrogen bonding, while the methoxyphenoxy and other substituents may facilitate hydrophobic interactions and π-π stacking with target biomolecules. This multifaceted interaction profile suggests that the compound could modulate various cellular pathways, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have investigated the antitumor properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in melanoma and breast cancer models.
Enzyme Inhibition
The compound's structural characteristics suggest potential inhibition of key enzymes involved in metabolic pathways. Preliminary data indicate that derivatives may act as inhibitors of tyrosinase, an enzyme critical for melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study exploring the effects of related pyrimidine derivatives found that they exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Tyrosinase Inhibition :
- Mechanistic Insights :
Q & A
Q. Characterization methods :
- 1H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and allyloxy substituents (δ 5.0–5.5 ppm) .
- HRMS : To confirm molecular weight (e.g., m/z 461.441 for C₂₃H₂₂F₃N₃O₄) .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding interactions (e.g., dihedral angles between aromatic rings) .
Basic: How do researchers validate the purity and structural integrity of this compound?
Answer:
- HPLC : Uses reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity. Mobile phases often include acetonitrile/water gradients .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bands at ~3260 cm⁻¹) .
Advanced: What computational strategies optimize its synthesis and predict reactivity?
Answer:
- Reaction path search methods : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates to identify low-energy pathways .
- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for improving yields .
- Machine learning : Trains on existing reaction databases to recommend optimal conditions (e.g., temperature, catalyst loading) .
Advanced: How can structural discrepancies in NMR or XRD data be resolved?
Answer:
- Dynamic NMR : Resolves tautomerism or rotational barriers (e.g., variable-temperature NMR at 25–80°C) .
- XRD refinement : Uses software like SHELXL to adjust for thermal motion or disorder in crystal structures .
- Comparative analysis : Cross-references with analogous compounds (e.g., pyrimidine derivatives with similar substituents) to validate chemical shifts or bond lengths .
Advanced: What methodologies assess its biological activity and structure-activity relationships (SAR)?
Answer:
- Enzyme assays : Tests inhibition of kinases or oxidoreductases (e.g., IC₅₀ determination via fluorescence polarization) .
- Molecular docking : Uses AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets) .
- SAR studies : Synthesizes derivatives with modified substituents (e.g., replacing methoxy with halogen groups) to correlate activity with electronic or steric effects .
Advanced: How can reaction yields be improved for large-scale synthesis?
Answer:
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., SNAr reactions) .
- Catalyst optimization : Screens palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for Suzuki-Miyaura couplings .
- Design of Experiments (DoE) : Employs factorial designs to identify critical parameters (e.g., solvent ratio, temperature) .
Advanced: What are the challenges in characterizing its degradation products?
Answer:
- LC-MS/MS : Identifies oxidative byproducts (e.g., quinone formation from phenol oxidation) .
- Forced degradation studies : Exposes the compound to heat, light, or acidic/basic conditions to simulate stability issues .
- Isotopic labeling : Uses ¹³C-labeled analogs to trace degradation pathways via NMR .
Advanced: How do electronic effects of substituents influence its photophysical properties?
Answer:
- TD-DFT calculations : Predicts UV-Vis absorption spectra (e.g., π→π* transitions at ~300 nm) .
- Solvatochromism studies : Measures spectral shifts in solvents of varying polarity to assess charge-transfer character .
- Electrochemical analysis : Cyclic voltammetry determines HOMO/LUMO levels and redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
